molecular formula C23H31FN4O2S B2631967 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946342-77-4

2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2631967
CAS RN: 946342-77-4
M. Wt: 446.59
InChI Key: FOOFIRYESQVAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31FN4O2S and its molecular weight is 446.59. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores for Zinc(II) Detection

A study focused on the importance of zinc(II) specific fluorophores in understanding intracellular Zn2+ dynamics. By examining fluorophores related to 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its ethyl ester, researchers sought to understand the factors influencing fluorescence upon Zn2+ binding. This investigation involved preparing and studying several analogs, leading to insights on how substituents affect fluorescence intensity and the potential for enhanced Zn2+ detection through specific fluorophore modifications (Kimber et al., 2001).

Synthesis of Heterocyclic Compounds

Another area of research involves the synthesis of heterocyclic compounds, where the compound or closely related analogs serve as intermediates or targets for the development of novel materials or pharmaceuticals. For instance, studies have elaborated on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the utility of such compounds in producing high-yield derivatives, potentially applicable in various chemical and pharmaceutical contexts (Ichikawa et al., 2006).

Synthetic Methodologies and Pharmaceutical Applications

Research also extends to synthetic methodologies for preparing complex fluorinated heterocycles. These methodologies facilitate the production of compounds with potential pharmaceutical applications, including antibacterial agents and compounds exhibiting specific biological activities. For instance, the synthesis of temafloxacin hydrochloride, a broad-spectrum antimicrobial agent, showcases the significance of such chemical entities in medicinal chemistry (Chu et al., 1991).

properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O2S/c1-26-12-14-28(15-13-26)22(17-25-31(29,30)23-8-4-3-7-20(23)24)19-9-10-21-18(16-19)6-5-11-27(21)2/h3-4,7-10,16,22,25H,5-6,11-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOFIRYESQVAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.